molecular formula C22H18F3N7OS B3411571 1-{2-[(difluoromethyl)sulfanyl]benzoyl}-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine CAS No. 920226-86-4

1-{2-[(difluoromethyl)sulfanyl]benzoyl}-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine

Cat. No.: B3411571
CAS No.: 920226-86-4
M. Wt: 485.5 g/mol
InChI Key: UYDMYESPIPAPQC-UHFFFAOYSA-N
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Description

1-{2-[(difluoromethyl)sulfanyl]benzoyl}-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[(difluoromethyl)sulfanyl]benzoyl}-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine involves multiple steps, including the formation of key intermediates and the final coupling reaction.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-{2-[(difluoromethyl)sulfanyl]benzoyl}-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst selection playing crucial roles .

Major Products

Major products formed from these reactions include sulfoxides, sulfones, reduced triazolopyrimidines, and various substituted derivatives, depending on the specific reagents and conditions employed .

Mechanism of Action

The mechanism of action of 1-{2-[(difluoromethyl)sulfanyl]benzoyl}-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine involves its interaction with specific molecular targets and pathways. The difluoromethyl and sulfanyl groups are known to modulate the compound’s reactivity and binding affinity, while the triazolopyrimidine moiety can interact with various enzymes and receptors. These interactions can lead to the inhibition of specific biological processes, such as enzyme activity or signal transduction pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

[2-(difluoromethylsulfanyl)phenyl]-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N7OS/c23-14-5-7-15(8-6-14)32-20-18(28-29-32)19(26-13-27-20)30-9-11-31(12-10-30)21(33)16-3-1-2-4-17(16)34-22(24)25/h1-8,13,22H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDMYESPIPAPQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)C5=CC=CC=C5SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{2-[(difluoromethyl)sulfanyl]benzoyl}-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
Reactant of Route 2
Reactant of Route 2
1-{2-[(difluoromethyl)sulfanyl]benzoyl}-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
Reactant of Route 3
Reactant of Route 3
1-{2-[(difluoromethyl)sulfanyl]benzoyl}-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
Reactant of Route 4
Reactant of Route 4
1-{2-[(difluoromethyl)sulfanyl]benzoyl}-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
Reactant of Route 5
1-{2-[(difluoromethyl)sulfanyl]benzoyl}-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
Reactant of Route 6
1-{2-[(difluoromethyl)sulfanyl]benzoyl}-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine

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